molecular formula C17H11N3O4S B10906248 N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B10906248
M. Wt: 353.4 g/mol
InChI Key: QWPVLXXCUVIJJQ-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiazole ring and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the xanthene core. One common method involves the nitration of a thiazole precursor, followed by a coupling reaction with a xanthene derivative under controlled conditions. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The xanthene core may also contribute to its activity by facilitating interactions with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-nitro-1,3-thiazol-2-yl)butanamide
  • N-(5-nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the thiazole ring and xanthene core, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications, particularly in fields requiring fluorescent properties and biological activity.

Properties

Molecular Formula

C17H11N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C17H11N3O4S/c21-16(19-17-18-9-14(25-17)20(22)23)15-10-5-1-3-7-12(10)24-13-8-4-2-6-11(13)15/h1-9,15H,(H,18,19,21)

InChI Key

QWPVLXXCUVIJJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(S4)[N+](=O)[O-]

Origin of Product

United States

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